molecular formula C8H8BrClF3N B6220859 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride CAS No. 2758003-18-6

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6220859
CAS No.: 2758003-18-6
M. Wt: 290.5
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Description

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methylated nitrogen atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(trifluoromethyl)aniline
  • N-methyl-3-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline

Uniqueness

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the combination of its bromine, trifluoromethyl, and methylated nitrogen groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

2758003-18-6

Molecular Formula

C8H8BrClF3N

Molecular Weight

290.5

Purity

95

Origin of Product

United States

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